molecular formula C5H2Cl2NNaO2S B13114986 Sodium 5,6-dichloropyridine-3-sulfinate

Sodium 5,6-dichloropyridine-3-sulfinate

Cat. No.: B13114986
M. Wt: 234.03 g/mol
InChI Key: PJCXSGBUQSIRNK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6-dichloropyridine-3-sulfinate typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 5,6-dichloropyridine with sodium sulfite under controlled conditions to yield the desired sulfinate salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves precise temperature control and the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 5,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 5,6-dichloropyridine-3-sulfinate exerts its effects involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various molecular targets, including nucleophiles, to form stable sulfur-containing compounds. The pathways involved often include radical intermediates and transition states that facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

  • Sodium 2,6-dichloropyridine-3-sulfinate
  • Sodium pyridine-3-sulfinate
  • Sodium thiophene-2-sulfinate

Comparison: Sodium 5,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to sodium 2,6-dichloropyridine-3-sulfinate, it offers different steric and electronic properties, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C5H2Cl2NNaO2S

Molecular Weight

234.03 g/mol

IUPAC Name

sodium;5,6-dichloropyridine-3-sulfinate

InChI

InChI=1S/C5H3Cl2NO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

PJCXSGBUQSIRNK-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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